![molecular formula C20H19N3O5S B2745505 methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 888441-41-6](/img/structure/B2745505.png)

methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

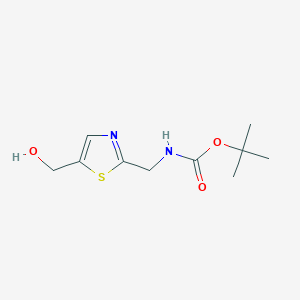

This compound contains several interesting functional groups, including a pyrimidoindole group, a methoxyethyl group, a sulfanylmethyl group, and a furan-2-carboxylate group . These groups are common in many biologically active compounds and drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrimidoindole group, for example, is a bicyclic structure containing a six-membered pyrimidine ring fused to a five-membered indole ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups are often involved in a variety of chemical reactions. For example, indoles can undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

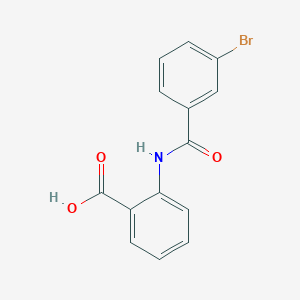

Chemical Synthesis and Reactivity

The compound's unique structure lends itself to various synthetic pathways and reactions. For instance, intramolecular cyclization techniques, such as those described by Remizov et al. (2019), showcase the compound's reactivity, where bases catalyze the formation of complex cyclic structures through intramolecular reactions, demonstrating its potential in synthesizing novel organic frameworks (Yu. O. Remizov, L. M. Pevzner, M. Petrov, 2019). This reactivity is crucial for developing new materials and drugs, indicating a broad range of applications in chemical synthesis.

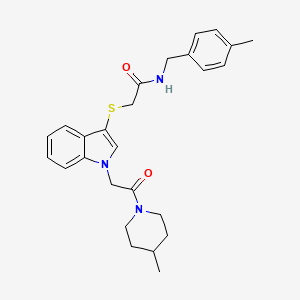

Biological Activity and Drug Development

The study of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives by Phutdhawong et al. (2019) reveals significant biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties (Weerachai Phutdhawong, Siwaporn Inpang, T. Taechowisan, Waya S. Phutdhawong, 2019). This suggests that derivatives of the subject compound may serve as starting points for the development of new therapeutic agents, highlighting its significance in drug discovery and pharmacology.

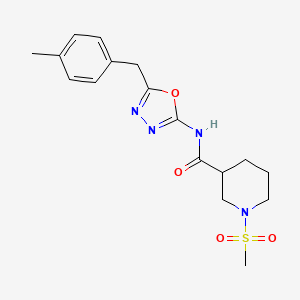

Antibacterial Properties

Verbitskiy et al. (2021) developed a method for synthesizing 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, demonstrating high antibacterial activity against gonococcal infections (E. Verbitskiy, S. A. Baskakova, G. Rusinov, V. Charushin, 2021). The presence of methyl and methoxy groups in these compounds is pivotal for their activity, emphasizing the importance of the subject compound in developing new antibacterial agents.

Antiprotozoal Activity

Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines, including derivatives similar to the compound , shows strong DNA affinities and significant in vitro and in vivo activity against protozoal infections (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004). This highlights the compound's potential application in treating diseases caused by protozoal pathogens, contributing to the field of infectious disease research.

Materials Science and Polymer Chemistry

The compound's structure is conducive to forming polymers and materials with unique properties. For example, Jiang et al. (2014) discuss the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, indicating the compound's utility in developing renewable materials (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014). This research points towards its application in creating environmentally friendly and sustainable materials.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-26-10-9-23-18(24)17-16(13-5-3-4-6-14(13)21-17)22-20(23)29-11-12-7-8-15(28-12)19(25)27-2/h3-8,21H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNDWYSNJDABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(O4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)

![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)

![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide](/img/structure/B2745445.png)